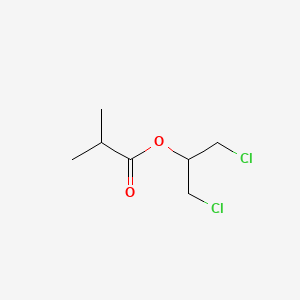![molecular formula C14H8FN3 B14402296 10-Fluoro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-33-6](/img/structure/B14402296.png)
10-Fluoro-7H-pyrimido[5,4-c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Fluoro-7H-pyrimido[5,4-c]carbazole is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications . The addition of a fluorine atom to the pyrimido[5,4-c]carbazole structure enhances its chemical properties, making it a compound of interest in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-7H-pyrimido[5,4-c]carbazole can be achieved through various synthetic routes. One common method involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
10-Fluoro-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction may produce reduced carbazole compounds.
Applications De Recherche Scientifique
10-Fluoro-7H-pyrimido[5,4-c]carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 10-Fluoro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity to target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
10-Fluoro-7H-pyrimido[5,4-c]carbazole can be compared with other similar compounds, such as:
7H-Pyrimido[5,4-c]carbazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
10-Chloro-7H-pyrimido[5,4-c]carbazole: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
10-Bromo-7H-pyrimido[5,4-c]carbazole:
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties and enhances its potential for various applications.
Propriétés
Numéro CAS |
88368-33-6 |
|---|---|
Formule moléculaire |
C14H8FN3 |
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
10-fluoro-7H-pyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C14H8FN3/c15-9-2-4-11-10(5-9)13-12(18-11)3-1-8-6-16-7-17-14(8)13/h1-7,18H |
Clé InChI |
BIAPHIQJLVAGRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C3=C(N2)C=CC4=CN=CN=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



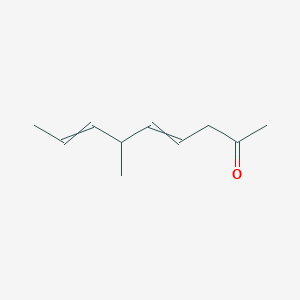
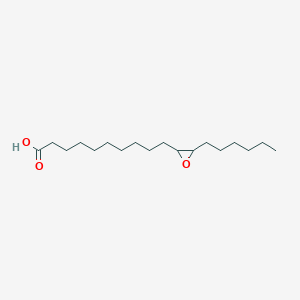
![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)
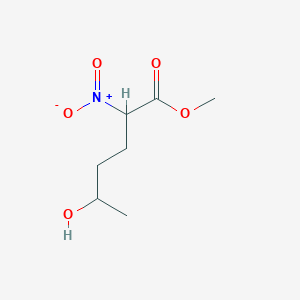

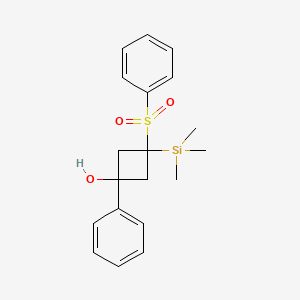
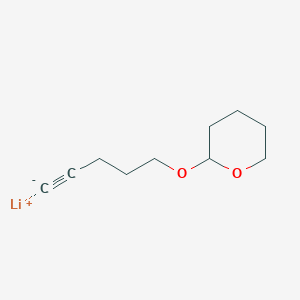


![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
